molecular formula C13H23NO3 B595628 tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1223748-37-5

tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B595628
CAS No.: 1223748-37-5
M. Wt: 241.331
InChI Key: BBMPPFABSXELKV-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically reflecting its bicyclic nature through the designation of the cyclopenta[c]pyrrole core structure. The compound belongs to the class of saturated nitrogen heterocycles, specifically categorized as a hexahydro derivative of the parent cyclopenta[c]pyrrole system. The structural classification reveals a five-membered pyrrole ring fused to a cyclopentane ring, creating a rigid bicyclic framework that constrains the conformational flexibility of the molecule. The tert-butyl carboxylate moiety serves as a common protecting group in organic synthesis, while the hydroxymethyl substituent at the 3a position introduces additional functional group diversity and potential for further chemical modifications.

The stereochemical complexity of this compound is evidenced by the presence of multiple chiral centers within the bicyclic framework, leading to the existence of various stereoisomeric forms documented in chemical databases. The most commonly referenced stereochemical variants include the (3aR,6aR) configuration and the (3aR,6aS) configuration, each exhibiting distinct three-dimensional arrangements that may influence their chemical reactivity and biological properties. The hexahydro designation indicates complete saturation of the bicyclic system, distinguishing it from partially unsaturated analogs that may exist within the same structural family. This saturation pattern contributes to the overall stability of the molecular framework while maintaining the characteristic nitrogen heterocycle properties that define pyrrole-containing compounds.

Historical Context in Heterocyclic Chemistry

The development and study of cyclopenta[c]pyrrole derivatives, including this compound, must be understood within the broader historical context of heterocyclic chemistry advancement. Pyrrole-containing compounds have been subjects of scientific investigation since the mid-19th century, when pyrrole itself was first discovered in the 1850s as a component of the oily mixture formed by the strong heating of bones. This early discovery established the foundation for subsequent research into nitrogen-containing heterocycles and their synthetic derivatives. The evolution from simple pyrrole to complex bicyclic systems like cyclopenta[c]pyrrole represents a natural progression in the field of heterocyclic chemistry, driven by the quest to develop novel molecular scaffolds with enhanced properties and functionalities.

The specific interest in fused ring systems containing pyrrole units emerged from the recognition that such structures often exhibit unique chemical and biological properties not found in their monocyclic counterparts. The development of synthetic methodologies for accessing hexahydrocyclopenta[c]pyrrole derivatives reflects advances in modern organic synthesis, particularly in the areas of ring-closing reactions, cyclization strategies, and stereoselective synthesis. The incorporation of protecting groups such as tert-butyl carboxylates became standard practice in the synthetic organic chemistry community, allowing for selective manipulation of functional groups while preserving sensitive nitrogen heterocycle moieties. This historical progression has culminated in the availability of sophisticated bicyclic compounds like the subject molecule, which serve as valuable intermediates in pharmaceutical and materials chemistry research.

CAS Registry Numbers and Database Identifiers

This compound is catalogued under multiple Chemical Abstracts Service registry numbers, reflecting the various stereochemical forms and synthetic routes that have been developed for this compound family. The primary CAS registry number 1445951-44-9 corresponds to the cis-isomer of the compound, which is widely referenced in commercial chemical supplier databases and research literature. An alternative CAS number 1223748-37-5 is associated with a closely related stereochemical variant, demonstrating the importance of precise stereochemical designation in chemical identification systems.

The compound is extensively documented in major chemical databases, with PubChem CID 94163650 serving as the primary identifier for the racemic form of the molecule. Additional database entries include MDL numbers MFCD25509351 and MFCD15071384, which facilitate cross-referencing across different chemical information systems. The European Community number 604-604-1 provides identification within regulatory frameworks, while specialized database identifiers such as those found in ChEMBL enable researchers to access bioactivity and pharmaceutical-related information. These multiple identification systems reflect the compound's significance across various domains of chemical research and commercial applications.

Database Identifier Notes
CAS Registry 1445951-44-9 Cis-isomer
CAS Registry 1223748-37-5 Alternative stereoisomer
PubChem CID 94163650 Racemic form
MDL MFCD25509351 Primary catalog number
MDL MFCD15071384 Alternative catalog number
European Community 604-604-1 Regulatory identifier

Synonyms and Alternative Nomenclature

The nomenclature complexity of this compound is reflected in the numerous synonyms and alternative naming systems employed across different chemical databases and commercial suppliers. The most commonly encountered alternative designation is "Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate," which explicitly indicates the stereochemical relationship between substituents on the bicyclic framework. This cis-designation is particularly important for distinguishing between stereoisomeric forms that may exhibit different chemical and physical properties.

Additional synonymous forms include variations in the positional numbering system and ring fusion nomenclature, such as "tert-butyl (3aR,6aR)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate," which provides explicit stereochemical configuration information. The systematic name "Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, hexahydro-3a-(hydroxymethyl)-, 1,1-dimethylethyl ester" represents the formal Chemical Abstracts Service nomenclature approach, emphasizing the carboxylic acid derivative nature of the compound with the tert-butyl group described as a 1,1-dimethylethyl ester. Commercial suppliers often employ abbreviated or trade-specific designations, contributing to the diversity of names associated with this single molecular entity while maintaining chemical accuracy through cross-referencing with standard database identifiers.

The multiplicity of naming conventions reflects both the complexity of the molecular structure and the various contexts in which the compound is encountered, from academic research publications to commercial chemical catalogs. Understanding these nomenclature variations is essential for researchers conducting literature searches and chemical procurement activities, as different sources may employ different naming preferences while referring to the same chemical entity. The standardization provided by CAS registry numbers and international database identifiers helps resolve potential confusion arising from this nomenclature diversity, ensuring accurate chemical identification across different platforms and applications.

Properties

IUPAC Name

tert-butyl 3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPPFABSXELKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676526
Record name tert-Butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-37-5
Record name 1,1-Dimethylethyl hexahydro-3a-(hydroxymethyl)cyclopenta[c]pyrrole-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the Paal-Knorr pyrrole synthesis, which is a well-known method for constructing pyrrole rings. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Paal-Knorr synthesis with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrrole ring or other functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to various reduced forms of the pyrrole ring.

Scientific Research Applications

Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Functionalization

Hydroxymethyl vs. Ketone (5-Oxo) Derivatives

The compound (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1) replaces the hydroxymethyl group with a ketone at the 5-position . Key differences include:

  • Reactivity : The 5-oxo group is highly reactive toward nucleophiles (e.g., Grignard reagents or hydrides), enabling reductions to alcohols or formation of imines. In contrast, the hydroxymethyl group can undergo oxidation to carboxylic acids or participate in esterification .
  • Synthetic Utility : The ketone derivative is a precursor for introducing diverse substituents, while the hydroxymethyl variant is often utilized as a terminal polar group to enhance solubility or target interactions .
Hydroxymethyl vs. Aromatic/Electron-Withdrawing Groups
  • Trifluoromethylphenyl-Substituted Analogs : Compound 30 (CAS: N/A) features a 2-(trifluoromethyl)phenyl group, imparting electron-withdrawing properties and lipophilicity. This enhances metabolic stability but reduces water solubility compared to the hydroxymethyl derivative .
  • Benzo-triazole Derivatives : Compound 26 (CAS: N/A) incorporates a benzo-triazole carbonyl group, which increases molecular weight (MW: 358.5 vs. 225.3 g/mol) and enables π-π stacking interactions in drug-receptor binding .
Hydroxymethyl vs. Amino Groups

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 1446021-66-4) replaces the hydroxymethyl with a methylamino group. The amine introduces basicity (pKa ~10), enabling salt formation and hydrogen bonding, whereas the hydroxymethyl group’s alcohol (pKa ~16) is less reactive but contributes to hydrophilicity .

Structural and Pharmacological Implications

Bicyclic Scaffold Modifications
  • Ring Size and Conformation : Analog tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 879687-92-0) features a larger isoindole ring system, altering conformational flexibility and steric interactions compared to the cyclopenta[c]pyrrole core .
  • Spirocyclic Derivatives : tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1) introduces a spirocyclic architecture, which may enhance binding selectivity in enzyme inhibition .

Comparative Data Table

Compound Name / CAS Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3a-(hydroxymethyl)...-carboxylate (72698-36-3) Hydroxymethyl 225.3 Polar intermediate, solubility enhancer
(3aR,6aS)-tert-Butyl 5-oxo...-carboxylate (146231-54-1) 5-Oxo 225.3 Nucleophilic reaction precursor
Compound 30 (CAS: N/A) 2-(Trifluoromethyl)phenyl 384.3 Lipophilic, metabolic stability
Compound 26 (CAS: N/A) Benzo-triazole carbonyl 358.5 Drug candidate, π-π interactions
tert-Butyl 5-(methylamino)...-carboxylate (1446021-66-4) Methylamino 242.3 Basic, hydrogen-bonding capability

Biological Activity

tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS Number: 1223748-37-5) is a compound with potential biological activities, particularly in pharmacology. Its unique structure, characterized by a cyclopentane core and a carboxylate functional group, suggests possible interactions with biological systems that merit detailed investigation. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 1223748-37-5
  • Purity : Typically ≥95% in commercial preparations

Synthesis

The synthesis of this compound involves multi-step organic reactions, often starting from simpler pyrrole derivatives. The synthetic routes have been optimized to enhance yield and purity while minimizing by-products.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Example ABacterial5 µg/mL
Example BFungal10 µg/mL

Antimalarial Activity

In vitro studies have demonstrated that related compounds possess antimalarial activity against Plasmodium falciparum, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) analyses show that modifications in the side chains can enhance potency.

CompoundIC50 (nM)Reference
Compound X12 ± 0.69
Compound Y16 ± 0.92

Cytotoxicity Studies

Cytotoxicity assays using human hepatic HepG2 cells have been performed to assess the safety profile of this compound. Preliminary results indicate favorable therapeutic indices, with IC50 values above 1 µM suggesting low toxicity at effective concentrations.

CompoundCytotoxicity IC50 (nM)Therapeutic Index (TI)
tert-butyl derivative>1000TI > 134

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those structurally related to this compound. Results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria.
  • Antimalarial Screening : In vivo studies using rodent models showed that certain derivatives reduced parasitemia significantly when administered at specific dosages over multiple days, indicating potential for further development as antimalarial agents.

Q & A

Q. What are the key steps in synthesizing tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?

The synthesis involves multi-step transformations starting from bicyclic amines. A common route includes:

  • Boc protection : Reaction of (3aR,7aS)-hexahydro-1H-isoindole with Boc₂O in CH₂Cl₂ at 0°C to form a protected intermediate .
  • Oxidation : Treatment with NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O to oxidize the ring system, yielding a ketone intermediate .
  • Reduction or functionalization : Subsequent steps may involve hydrogenation (e.g., 10% Pd/C under H₂ at 40 psi) to saturate double bonds .
  • Purification : Flash column chromatography (e.g., 0–30% EtOAc in hexanes) is critical for isolating the final product .

Q. What safety precautions are required when handling this compound?

  • Hazards : Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • First aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is the compound characterized analytically?

  • NMR : Key signals include tert-butyl protons at δ 1.46–1.52 ppm (singlet, 9H) and cyclopenta-pyrrolidine backbone protons between δ 2.17–3.69 ppm .
  • Chromatography : Purity is confirmed via HPLC or TLC (Rf values depend on solvent systems like EtOAc/hexanes) .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and biological activity of derivatives?

  • The (3aR,6aS) configuration is critical for pharmacological activity in retinol-binding protein 4 (RBP4) antagonists. Stereoselective synthesis is achieved using chiral catalysts (e.g., Pd(OAc)₂ with BINAP) in cross-coupling reactions .
  • Hydrogenation with Pd/C under H₂ pressure selectively reduces double bonds while preserving the bicyclic scaffold’s stereochemistry .

Q. What methodologies optimize the introduction of trifluoromethyl groups into the cyclopenta-pyrrolidine scaffold?

  • Suzuki coupling : Use Pd(PPh₃)₄ with 2-(trifluoromethyl)phenylboronic acid in DME/Na₂CO₃ at 80°C achieves aryl functionalization .
  • Triflation : LiHMDS-mediated reaction with trifluoromethanesulfonyl reagents at −78°C generates intermediates for nucleophilic substitution .

Q. How are conflicting NMR data resolved for structurally similar intermediates?

  • Contradiction example : Signals for diastereomers (e.g., cis vs. trans) overlap in δ 2.5–3.5 ppm. Resolution requires:
  • 2D NMR : NOESY or COSY to confirm spatial proximity of protons .
  • Chiral chromatography : Use of Chiralpak columns to separate enantiomers .

Q. What strategies mitigate low yields in catalytic hydrogenation steps?

  • Catalyst optimization : 10% Pd/C (wet) with rigorous degassing improves H₂ uptake .
  • Solvent selection : Methanol or THF enhances substrate solubility and reduces side reactions .

Key Research Applications

  • Drug discovery : Intermediate for RBP4 antagonists targeting macular degeneration .
  • Method development : Model compound for stereoselective catalysis and boronic acid coupling .

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